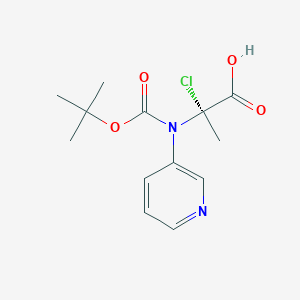
(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyridin-3-yl group, and a chloropropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid typically involves the following steps:
Protection of the amine group: The pyridin-3-ylamine is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the chiral center: The Boc-protected amine is then reacted with (S)-2-chloropropanoic acid under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amide bond formation: The carboxylic acid group can react with amines to form amide bonds, which is useful in peptide synthesis.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate)
Deprotection reactions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Amide bond formation: Coupling reagents (e.g., DCC, DIC), bases (e.g., TEA)
Major Products
Substitution reactions: Various substituted derivatives depending on the nucleophile used
Deprotection reactions: Free amine derivative
Amide bond formation: Amide-linked products, such as peptides
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a precursor in the development of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or other biomolecules that mediate its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)(pyridin-2-yl)amino)-2-chloropropanoic acid: Similar structure but with the pyridinyl group at the 2-position.
(S)-2-((tert-Butoxycarbonyl)(pyridin-4-yl)amino)-2-chloropropanoic acid: Similar structure but with the pyridinyl group at the 4-position.
(S)-2-((tert-Butoxycarbonyl)(phenyl)amino)-2-chloropropanoic acid: Similar structure but with a phenyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of (S)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)-2-chloropropanoic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the pyridin-3-yl group can confer distinct electronic and steric properties compared to other positional isomers or analogs.
Eigenschaften
Molekularformel |
C13H17ClN2O4 |
|---|---|
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
(2S)-2-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid |
InChI |
InChI=1S/C13H17ClN2O4/c1-12(2,3)20-11(19)16(13(4,14)10(17)18)9-6-5-7-15-8-9/h5-8H,1-4H3,(H,17,18)/t13-/m1/s1 |
InChI-Schlüssel |
LZHCSNZPDKZCLY-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@](C(=O)O)(N(C1=CN=CC=C1)C(=O)OC(C)(C)C)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CN=CC=C1)C(C)(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356757.png)
![Potassium [1,1'-biphenyl]-4-yltrifluoroborate](/img/structure/B13356783.png)
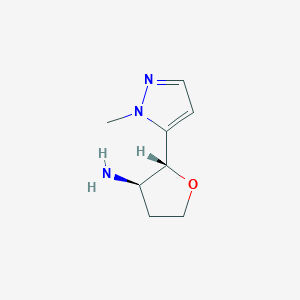
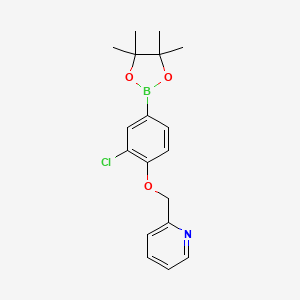
![4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13356794.png)
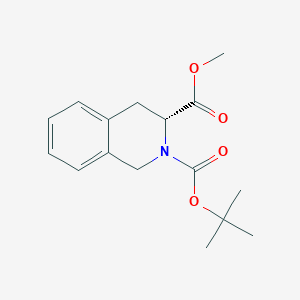
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13356819.png)
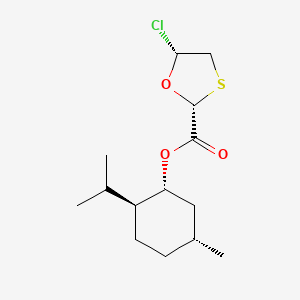
![N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13356825.png)
![3-Ethyl-6-(3-iodo-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356832.png)
![6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356857.png)
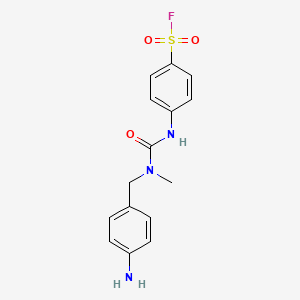
![N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356865.png)
![3-[(Ethylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356874.png)
